Methyl 3-amino-5-formylbenzoate
Description
Methyl 3-amino-5-formylbenzoate is an aromatic ester derivative featuring both amino (–NH₂) and formyl (–CHO) substituents on a benzoate backbone. For instance, compounds like methyl-4-formyl benzoate (used in benzimidazole synthesis) and Methyl-3-amino-4-hydroxybenzoate (a precursor for benzoxazole derivatives) share key functional groups, suggesting analogous synthetic pathways involving condensation, cyclization, or hydrazide formation . The presence of both electron-donating (amino) and electron-withdrawing (formyl, ester) groups in this compound likely enhances its utility in heterocyclic chemistry, particularly in constructing pharmacologically relevant scaffolds.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 3-amino-5-formylbenzoate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,10H2,1H3 |
InChI Key |
FSYJEDIEOVKHGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-formylbenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 3-formylbenzoate, followed by reduction to introduce the amino group. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Methyl 3-amino-5-carboxybenzoate.
Reduction: Methyl 3-amino-5-hydroxymethylbenzoate.
Substitution: Derivatives with alkyl or acyl groups replacing the hydrogen of the amino group.
Scientific Research Applications
Methyl 3-amino-5-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor to pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-amino-5-formylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in hydrogen bonding and other interactions, while the amino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Methyl-3-amino-4-hydroxybenzoate (Compound 2 in )
Structural Differences :
- Substituents : Hydroxyl (–OH) at position 4 vs. formyl (–CHO) at position 3.
- Reactivity: The hydroxyl group facilitates cyclization with aryl acids to form benzoxazole derivatives (e.g., compounds 3a-e), whereas the formyl group in Methyl 3-amino-5-formylbenzoate may favor nucleophilic addition or Schiff base formation .
Methyl-4-formyl Benzoate (Compound 1 in )
Structural Differences :
- Substituents: Formyl at position 4 (para to ester) vs. amino and formyl at positions 3 and 5 (meta and para to ester).
Methyl Salicylate (Table 3 in )

Structural Differences :
- Substituents: Hydroxyl (–OH) at position 2 vs. amino and formyl at positions 3 and 4.
- Polarity: Methyl salicylate is less polar due to its single hydroxyl group, whereas this compound’s dual substituents increase hydrophilicity.
Physical Properties :
- Methyl salicylate has a boiling point of ~222°C and is miscible in organic solvents .
- This compound likely has a higher melting point due to intermolecular hydrogen bonding from –NH₂ and –CHO groups.
Research Findings and Trends
- Reactivity Trends: Formyl groups (as in this compound) enhance electrophilicity, enabling Schiff base formation, whereas hydroxyl groups (as in Methyl-3-amino-4-hydroxybenzoate) favor hydrogen bonding and cyclization .
- Synthetic Challenges: Amino groups may require protection during esterification or condensation to prevent side reactions, as seen in PPA-mediated cyclizations .
- Biological Relevance: Amino-substituted benzoates show higher bioactivity than non-amino analogs, likely due to improved target interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

